Antimicrobial Activity: Several papers investigate the antimicrobial properties of structurally similar sulfonamides. For example, compound 17v (SUVN-G3031) [] showed potent histamine H3 receptor inverse agonist activity and potential for treating sleep disorders. Compounds from paper [] showed promising antifungal activity against plant fungi and antibacterial activity against bacteria.
Anticancer Activity: Paper [] details the development of OSU-03012, a celecoxib derivative, as a direct p21-activated kinase (PAK) inhibitor with potential anticancer activity. Paper [] describes the discovery of ASP3026 (14a), a potent and selective anaplastic lymphoma kinase (ALK) inhibitor, highlighting the potential of similar compounds in cancer treatment.
α-Glucosidase Inhibition: Paper [] explores the α-glucosidase inhibitory activity of novel acetamide derivatives, which are structurally related to the compound . This research area is relevant for developing new therapies for diabetes.
Urease Inhibition: Paper [] investigates the urease inhibitory activity of similar sulfonamide derivatives. This area holds promise for developing treatments for conditions associated with elevated urease activity, such as peptic ulcers and other gastrointestinal disorders.
Anti-inflammatory Activity: Paper [] focuses on the anti-inflammatory activity of benzimidazole derivatives, which share structural similarities with the compound . This suggests a potential avenue for exploring the anti-inflammatory properties of “N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide”.
Antipsychotic Activity: Paper [] highlights the antipsychotic potential of S33138, a preferential dopamine D3 versus D2 receptor antagonist. This finding suggests that similar compounds, including “N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide”, might possess valuable pharmacological properties in this domain.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4